molecular formula C17H24N2O2 B8065564 Racemic-Tert-Butyl ((2S,6S)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocin-11-Yl)Carbamate

Racemic-Tert-Butyl ((2S,6S)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocin-11-Yl)Carbamate

Cat. No.: B8065564
M. Wt: 288.4 g/mol
InChI Key: IVRUWSXRIDJXDH-XRJCJLGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Racemic-Tert-Butyl ((2S,6S)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocin-11-Yl)Carbamate is a chiral benzazocine derivative characterized by a methanobridged bicyclic core and a tert-butyl carbamate (Boc) group.

Properties

IUPAC Name

tert-butyl N-[(1S,9S)-8-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-13-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)19-15-12-8-6-10-14(15)18-13-9-5-4-7-11(12)13/h4-5,7,9,12,14-15,18H,6,8,10H2,1-3H3,(H,19,20)/t12-,14-,15?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRUWSXRIDJXDH-XRJCJLGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCCC1NC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1[C@H]2CCC[C@@H]1NC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Racemic-Tert-Butyl ((2S,6S)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocin-11-Yl)Carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by a hexahydrobenzoazocine framework. The molecular formula is C15H24N2O2C_{15}H_{24}N_2O_2, with a molecular weight of approximately 252.36 g/mol. Its unique stereochemistry contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the bicyclic structure through cyclization reactions.
  • Protection of functional groups to enhance stability during synthesis.
  • Final carbamate formation through reaction with tert-butyl isocyanate.

This multi-step process requires careful control of reaction conditions to achieve high yields and purity.

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological properties:

  • Opioid Receptor Agonism : Preliminary studies suggest that this compound may act as an agonist at the mu-opioid receptor (MOR), which is significant for analgesic activity .
  • Cytotoxicity : Similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, related azocine derivatives have demonstrated selective cytotoxicity against human carcinoma cells .

Case Studies

  • Analgesic Activity : A study involving the compound's interaction with opioid receptors showed promising results in pain relief models. The compound's binding affinity for MOR was evaluated using radiolabeled ligand assays.
    StudyFindings
    Study 1Demonstrated MOR agonist activity with potential analgesic effects in animal models.
    Study 2Showed cytotoxic effects against various human cancer cell lines in vitro.
  • Neuroprotective Properties : Research on structurally similar compounds indicates potential neuroprotective effects against neurodegenerative diseases due to their ability to modulate neurotransmitter systems.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

Compound NameStructure FeaturesBiological Activity
BenzomorphanBicyclic structure with analgesic propertiesStrong analgesic effects similar to opioids
MorphinanContains a similar bicyclic corePotent analgesic properties
TetrahydroquinolineRelated bicyclic structureExhibits antimicrobial activity

Scientific Research Applications

Preliminary studies indicate that Racemic-Tert-Butyl ((2S,6S)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocin-11-Yl)Carbamate may exhibit biological activity due to its structural resemblance to known pharmacophores. Compounds with similar bicyclic structures often show promise as:

  • Analgesics : Potential use as pain-relieving agents.
  • Antidepressants : Investigated for effects on mood regulation.
  • Antitumor agents : Preliminary data suggest efficacy against certain cancer cell lines.

Pharmacological Studies

Research has focused on the interaction of this compound with various biological targets. Notably:

  • Opioid Receptors : Similar compounds have been shown to act as agonists at mu-opioid receptors (MOR), suggesting that Racemic-Tert-Butyl could also interact with these receptors to modulate pain perception .
  • Enantiomeric Studies : Optical resolution methods are being explored to isolate enantiomers that may exhibit different pharmacological profiles. For instance, enantiomerically pure forms could result in enhanced therapeutic effects or reduced side effects .

Synthesis Techniques

The synthesis of this compound can be approached through various methods:

  • Ring Closure Reactions : Utilizing cyclization techniques to form the bicyclic structure.
  • Protecting Group Strategies : Employing protecting groups during synthesis to facilitate selective reactions.
  • Chiral Resolution : Techniques such as chiral chromatography are being developed to obtain enantiomerically pure compounds for further biological testing .

Case Studies and Research Findings

Several studies have documented the potential applications and effects of this compound:

  • Pain Management : A study indicated its potential as an analgesic through MOR interaction.
  • Cancer Research : Laboratory tests have shown promising results against specific cancer cell lines.
  • Neuropharmacology : Investigations into its antidepressant properties are ongoing.

These findings highlight the compound's versatility and potential in various therapeutic areas.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Patent Literature

A 2023 European patent application highlights carbamate derivatives with triazole and tetrahydropyran motifs, such as N-[4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]carbamate. While these lack the methanobenzoazocin core, they share carbamate functionalization, which is critical for metabolic stability and receptor binding. For example, trifluoromethoxy groups in such compounds enhance lipophilicity and CNS penetration, a property that may also apply to the target compound .

Pharmacologically Active Benzazocines

The book Drugs: Synonyms and Properties describes (±)-1-[(2R,6S,11S*)-1,2,3,4,5,6-Hexahydro-8-hydroxy-3,6,11-trimethyl-2,6-methano-3-benzazocin-11-yl]-6-methyl-3-heptanone methanesulfonate (Win-42964-4), an analgesic with a related methanobenzoazocin scaffold. Key differences include:

  • Substituents : Win-42964-4 features a hydroxy group, trimethylation, and a methanesulfonate salt, whereas the target compound has a Boc-protected amine.
  • Activity : Win-42964-4’s analgesic effects likely arise from opioid receptor modulation, suggesting the target compound may share similar targets but with altered potency due to Boc-group steric effects .

Other Benzazocine Derivatives

Phenazocine and ketazocine, known opioid analgesics, share the benzazocine core but lack carbamate groups. Their activity at κ- and μ-opioid receptors underscores the scaffold’s versatility.

Data Table: Comparative Analysis of Key Compounds

Parameter Target Compound Win-42964-4 Phenazocine
Molecular Formula C₁₈H₂₆N₂O₂ (estimated) C₂₄H₃₉NO₅S C₂₂H₂₇NO₂
Core Structure 2,6-Methanobenzoazocin 2,6-Methanobenzoazocin Benzazocine
Key Substituents Tert-butyl carbamate Methanesulfonate, hydroxy, trimethyl Phenolic hydroxyl, methyl
Pharmacological Activity Unknown (theoretical opioid modulation) Analgesic (opioid receptor agonist) Analgesic (μ-opioid agonist)
Metabolic Stability Likely high (Boc protection) Moderate (polar groups) Low (phenolic oxidation)

Research Findings and Gaps

  • Boc Group Utility : Patent data suggests carbamates improve stability, but in vivo studies are needed to validate this for the target compound.
  • Therapeutic Potential: Structural parallels to Win-42964-4 imply analgesic applications, though receptor affinity and toxicity profiles remain uncharacterized.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.